

Liposomal Formulation for C18G Peptide Delivery: Application Notes and Protocols

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Compound of Interest

Compound Name: C18G

Cat. No.: B12373291

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Application Notes

The **C18G** peptide, a synthetic, α -helical antimicrobial peptide (AMP) derived from human platelet factor IV, presents a promising candidate for the development of novel anti-infective therapies.^{[1][2]} Its broad-spectrum bactericidal activity, coupled with a high selectivity for bacterial over host cells, underscores its therapeutic potential.^{[3][4]} The primary mechanism of action for **C18G** involves the disruption of bacterial cell membranes. As a cationic and amphiphilic molecule, **C18G** preferentially binds to and integrates into the negatively charged lipid bilayers of bacterial membranes, leading to pore formation, membrane permeabilization, and ultimately, cell death.^{[3][5]}

However, the clinical translation of antimicrobial peptides like **C18G** is often hampered by challenges such as susceptibility to proteolytic degradation, potential for systemic toxicity at high concentrations, and rapid clearance from circulation. Liposomal encapsulation offers a viable strategy to overcome these limitations. By encapsulating **C18G** within a lipid bilayer vesicle, its stability in biological fluids can be enhanced, its release can be controlled, and its delivery to the site of infection can be targeted. This approach can potentially improve the therapeutic index of the peptide by increasing its efficacy while minimizing off-target effects.

This document provides a comprehensive set of protocols for the preparation, characterization, and in vitro evaluation of a liposomal formulation of the **C18G** peptide. The methodologies

described herein are based on established techniques for the liposomal encapsulation of cationic and amphiphilic peptides.

Quantitative Data Summary

While specific quantitative data for the liposomal formulation of **C18G** is not extensively available in the public domain, the following tables summarize representative data for the liposomal delivery of other peptides, which can serve as a benchmark for the expected performance of a **C18G** formulation.

Table 1: Physicochemical Properties of Peptide-Loaded Liposomes (Illustrative Examples)

Formulation	Peptide	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
PTX-LIPC18-TR	C18-TR	120.4 ± 3.7	0.15 ± 0.02	+15.6 ± 1.2 (pH 6.3)	96.2 ± 2.4	[6] (modified)
Lip-P5	P5	~150	< 0.2	Negative	Not Specified	[7]
LL-37 Liposomes	LL-37	Not Specified	Not Specified	Not Specified	80.31	[8]
IDR-1018 Liposomes	IDR-1018	Not Specified	Not Specified	Not Specified	92.86	[8]

Table 2: In Vitro Cytotoxicity of Peptide-Loaded Liposomes (Illustrative Examples)

Cell Line	Formulation	Concentration	Viability (%)	Assay	Reference
B16F10	PTX-LIPC18-TR	IC50 (pH 6.3)	50	Not Specified	[6]
3T3-NIH Fibroblasts	pal-KTTKS-loaded liposomes	20 µM	>78	MTS	[9]
hCPCs	Citronliposome	5 mg/mL	~50	MTT/LDH	[10]
hEPCs	Citronliposome	5 mg/mL	~50	MTT/LDH	[10]

Experimental Protocols

Preparation of C18G-Loaded Liposomes

This protocol describes the preparation of **C18G**-loaded liposomes using the thin-film hydration method followed by extrusion. This method is widely used for the encapsulation of water-soluble and amphiphilic molecules.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
- **C18G** peptide (Sequence: ALYKKLLKKLLKSAKKLG)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4

- Sterile, deionized water

Equipment:

- Rotary evaporator
- Sonicator bath
- Extruder with polycarbonate membranes (100 nm pore size)
- Glass round-bottom flasks
- Syringes

Procedure:

- Lipid Film Formation:
 1. Dissolve DPPC and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A common molar ratio is 2:1.
 2. Add DSPE-PEG2000 to the lipid mixture at a concentration of 1-5 mol% of the total lipid to create sterically stabilized liposomes.
 3. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C).
 4. A thin, uniform lipid film should form on the inner surface of the flask.
 5. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
- Hydration and Peptide Encapsulation:
 1. Dissolve the **C18G** peptide in PBS (pH 7.4) to the desired concentration.
 2. Add the **C18G** peptide solution to the flask containing the dry lipid film.

3. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
- Vesicle Size Reduction (Extrusion):
 1. To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
 2. Assemble the extruder with a 100 nm polycarbonate membrane.
 3. Transfer the liposome suspension to a syringe and pass it through the extruder into a second syringe.
 4. Repeat this extrusion process 10-20 times to ensure a homogenous population of liposomes.
 - Purification:
 1. To remove unencapsulated **C18G**, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.

Characterization of C18G-Loaded Liposomes

a. Particle Size and Zeta Potential:

- Dilute a sample of the liposomal suspension in PBS.
- Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size and polydispersity index (PDI).
- Measure the zeta potential using the same instrument to assess the surface charge of the liposomes.

b. Encapsulation Efficiency:

- Lyse a known amount of the purified liposomal formulation using a suitable detergent (e.g., 0.5% Triton X-100).

- Quantify the amount of encapsulated **C18G** using a suitable method such as high-performance liquid chromatography (HPLC) or a peptide quantification assay (e.g., BCA assay).
- Calculate the encapsulation efficiency (EE%) using the following formula: $EE\% = (\text{Amount of encapsulated } \mathbf{C18G} / \text{Initial amount of } \mathbf{C18G}) \times 100$

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of the **C18G** liposomal formulation on the viability of mammalian cells.

Materials:

- Human cell line (e.g., HEK293 or HaCaT)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **C18G**-loaded liposomes, empty liposomes (placebo), and free **C18G** peptide
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed the cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the **C18G**-loaded liposomes, empty liposomes, and free **C18G** peptide in cell culture medium.
- Remove the old medium from the cells and add 100 μ L of the test solutions to the respective wells. Include untreated cells as a control.
- Incubate the plate for 24-48 hours.

- After incubation, add 10 μ L of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the liposomal **C18G** against a target bacterial strain.

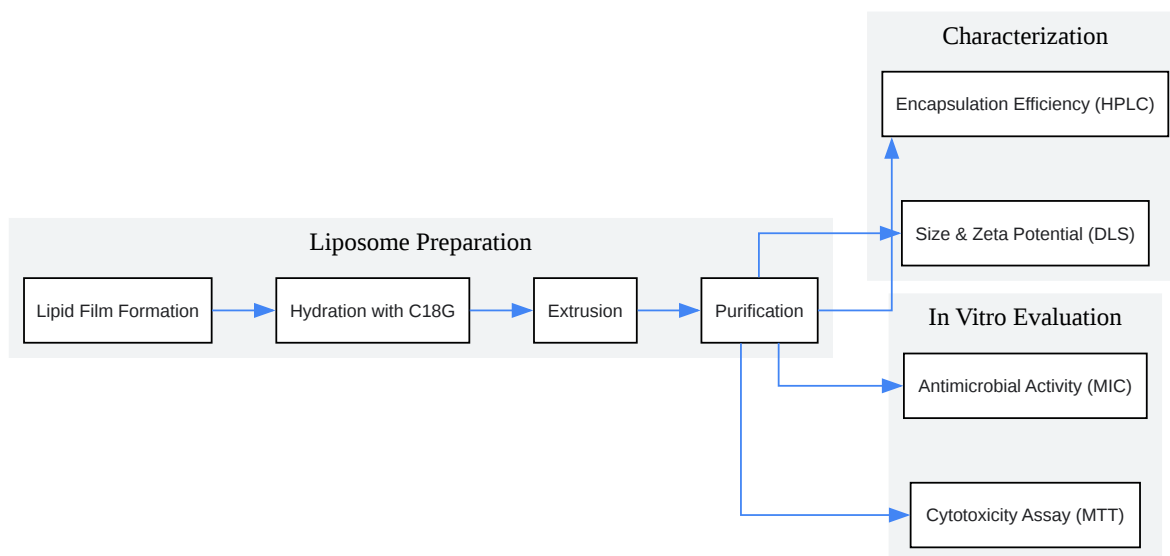
Materials:

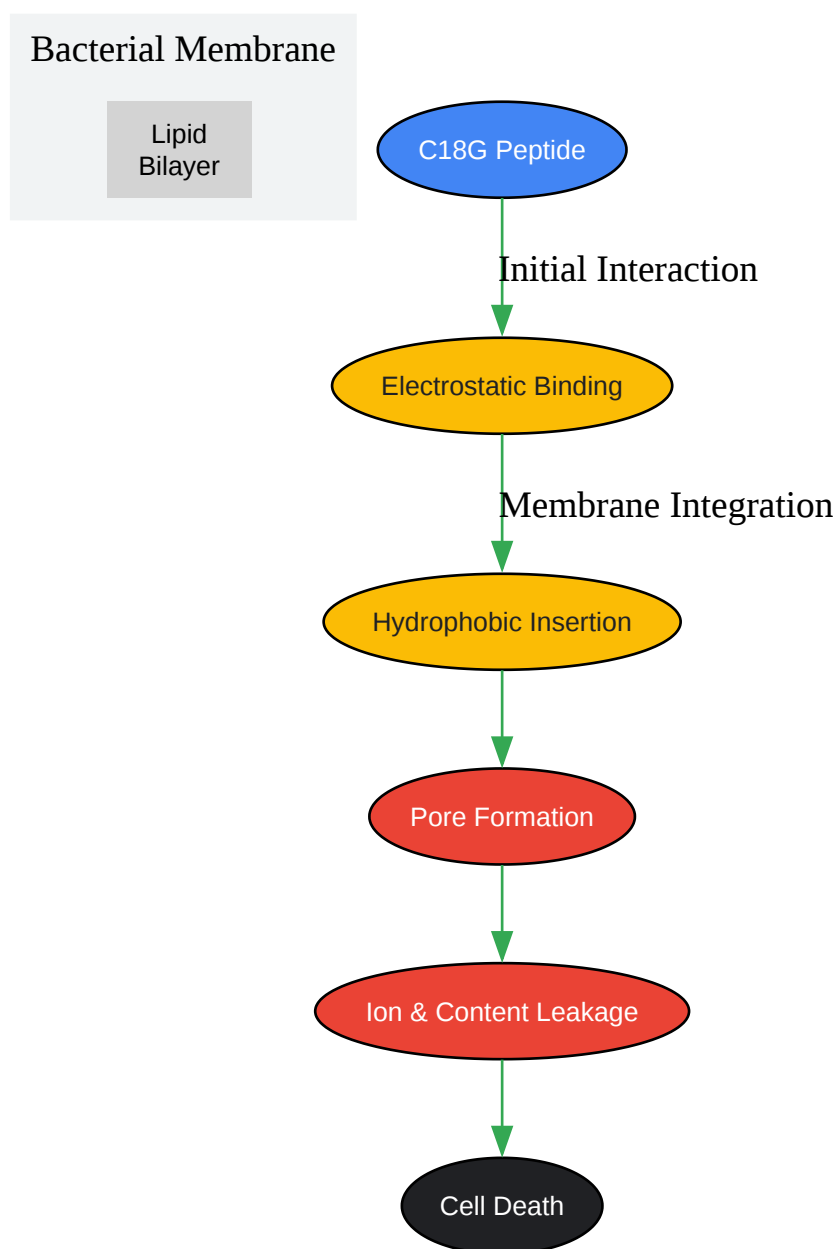
- Bacterial strain (e.g., *E. coli* or *S. aureus*)
- Mueller-Hinton Broth (MHB)
- **C18G**-loaded liposomes, empty liposomes, and free **C18G** peptide
- 96-well plates

Procedure:

- Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
- Prepare two-fold serial dilutions of the **C18G**-loaded liposomes, empty liposomes, and free **C18G** peptide in MHB in a 96-well plate.
- Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualizations





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